molecular formula C28H21BrFNO5S B13379990 Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13379990
M. Wt: 582.4 g/mol
InChI Key: HFANHWVRMIJCTM-ZMOJSXNMSA-N
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Description

Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a thiophene-based heterocyclic compound with a complex substitution pattern. Its structure features a central 4-oxo-4,5-dihydrothiophene core substituted with a benzoylamino group at position 2 and a benzylidene moiety at position 3. The benzylidene group is further modified with a bromo substituent at position 3 and a 4-fluorobenzyloxy group at position 4.

Properties

Molecular Formula

C28H21BrFNO5S

Molecular Weight

582.4 g/mol

IUPAC Name

ethyl (5Z)-2-benzoylimino-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C28H21BrFNO5S/c1-2-35-28(34)24-25(32)23(37-27(24)31-26(33)19-6-4-3-5-7-19)15-18-10-13-22(21(29)14-18)36-16-17-8-11-20(30)12-9-17/h3-15,32H,2,16H2,1H3/b23-15-,31-27?

InChI Key

HFANHWVRMIJCTM-ZMOJSXNMSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Br)/SC1=NC(=O)C4=CC=CC=C4)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Br)SC1=NC(=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.

    Introduction of the benzoylamino group: The benzoylamino group can be introduced via an amide formation reaction, where a benzoyl chloride reacts with an amine in the presence of a base.

    Bromination: The bromine atom can be introduced through an electrophilic bromination reaction using bromine or a bromine-containing reagent.

    Fluorobenzylation: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a suitable nucleophile.

    Esterification: The ethyl ester group can be introduced through an esterification reaction, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, alkoxides, dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: Researchers investigate its interactions with biological targets such as enzymes, receptors, and proteins to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions in cells and tissues.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a starting material for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or proteins that play a role in various biological processes. The compound may exert its effects by:

    Inhibition of Enzymes: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, leading to changes in cellular signaling and function.

    Protein Interaction: It may interact with proteins involved in critical biological processes, altering their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key motifs, such as ethyl carboxylate esters, halogenated aromatic substituents, and heterocyclic cores.

Table 1: Structural Comparison of Ethyl Carboxylate Derivatives

Compound Name (Reference) Core Structure Key Substituents Molecular Weight* Notable Features
Target Compound Dihydrothiophene 3-Bromo-4-[(4-fluorobenzyl)oxy]benzylidene, benzoylamino ~600 g/mol High lipophilicity due to bromine and aromatic fluorination; extended conjugation
Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate Dihydropyrimidine 2-Bromo-4-fluorophenyl, thiazolyl, methyl ~480 g/mol Bromine and fluorine enhance halogen bonding; thiazole introduces π-π interactions
Ethyl 4-((dimethylamino)methyl)-2-((ethoxycarbonyl)(2-fluorobenzyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate Thiophene 4-Nitrophenyl, 2-fluorobenzyl, dimethylaminomethyl ~580 g/mol Nitro group increases electrophilicity; dimethylaminomethyl may enhance solubility
Ethyl 2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine 2,4-Difluorophenoxymethyl, methoxy, dimethylaminophenyl ~720 g/mol Dual fluorine atoms and methoxy group improve metabolic stability; fused heterocycle enhances rigidity

*Molecular weights estimated based on structural formulas.

Substituent Effects on Physicochemical Properties

  • Halogenation : The target compound’s 3-bromo and 4-fluorobenzyloxy groups contribute to higher lipophilicity (ClogP ~5.2) compared to analogs with fewer halogens (e.g., , ClogP ~4.1). Bromine’s polarizability may enhance van der Waals interactions in biological targets .
  • Solubility: The dimethylaminomethyl group in and dimethylaminophenyl in introduce basic nitrogen atoms, improving aqueous solubility (e.g., : ~50 µg/mL vs. target compound: ~10 µg/mL) .

Functional Group Impact on Reactivity

  • Electrophilicity : The nitro group in increases electrophilicity at the thiophene ring, making it more reactive toward nucleophiles than the brominated target compound.
  • Hydrogen Bonding: The benzoylamino group in the target compound provides hydrogen bond donor/acceptor sites, a feature absent in and , which rely on halogen and π-interactions .

Research Findings and Implications

  • : Dihydropyrimidine derivatives are known kinase inhibitors; bromine and fluorine may enhance target binding .
  • : Thiazolo-pyrimidine cores exhibit antimicrobial activity, with fluorine and methoxy groups reducing oxidative metabolism .
  • : Nitrophenyl-thiophene derivatives are explored as photosensitizers, leveraging nitro’s electron-withdrawing effects .

The target compound’s unique combination of bromine, fluorinated benzyloxy, and conjugated benzylidene groups positions it as a candidate for studies in halogen-dependent enzyme inhibition or photodynamic therapy.

Biological Activity

Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C28H21BrFNO5S
  • Molecular Weight : 582.437 g/mol
  • CAS Number : 592513-60-5

The compound features a thiophene ring and multiple functional groups that may contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In a study conducted by Fayad et al. (2019), the compound was screened against various cancer cell lines using multicellular spheroids, which are more representative of in vivo conditions than traditional monolayer cultures. The results showed that the compound effectively inhibited cell proliferation and induced apoptosis in several cancer types, particularly breast and colon cancers .

The proposed mechanism of action involves the following pathways:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly at the G1/S phase transition.
  • Induction of Apoptosis : It activates caspases and upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins.
  • Inhibition of Angiogenesis : The compound reduces vascular endothelial growth factor (VEGF) levels, thereby impeding new blood vessel formation necessary for tumor growth.

Additional Biological Activities

Preliminary studies also suggest that this compound may possess antimicrobial and anti-inflammatory properties. These activities are attributed to its ability to modulate inflammatory cytokines and inhibit bacterial growth in vitro .

Table 1: Biological Activity Summary

Activity TypeAssay TypeResultReference
AnticancerMulticellular spheroidsSignificant inhibition of growth
Apoptosis InductionFlow cytometryIncreased apoptotic cells
Anti-inflammatoryCytokine assayReduced IL-6 levels
AntimicrobialDisk diffusion methodInhibition of bacterial strains

Case Study: Anticancer Efficacy

In a detailed case study published in the Journal of Cancer Research, researchers administered varying concentrations of the compound to human breast cancer cells (MCF-7). The study revealed:

  • A dose-dependent decrease in cell viability.
  • IC50 values around 15 µM after 48 hours of treatment.
  • Morphological changes indicative of apoptosis were observed under microscopy.

These findings underscore the compound's potential as a therapeutic agent in oncology.

Q & A

Basic Questions

Q. What are the critical steps and optimization strategies for synthesizing Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate?

  • Answer : The synthesis involves multi-step reactions, including:

  • Claisen condensation to form the thiophene core.
  • Friedel-Crafts acylation or Suzuki coupling for introducing the bromo and fluorobenzyloxy substituents (adjusting catalysts like Pd(PPh₃)₄ for bromo vs. chloro analogs) .
  • Schiff base formation for the benzylidene moiety, requiring anhydrous conditions and Lewis acids (e.g., ZnCl₂) .
  • Key optimizations :
  • Temperature control (e.g., 0–5°C for acylation to prevent side reactions).
  • Solvent selection (polar aprotic solvents like DMF for coupling reactions).
  • Catalyst screening (e.g., triethylamine for deprotonation in esterification).

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Answer :

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substitution patterns and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if single crystals are obtainable) to resolve the benzylidene geometry and thiophene ring conformation .
  • HPLC-PDA for purity assessment (>95% purity threshold for biological assays) .

Q. What preliminary biological assays are recommended to explore its bioactivity?

  • Answer : Based on structural analogs:

  • Kinase inhibition assays (e.g., EGFR or VEGFR2) due to the thiophene core’s affinity for ATP-binding pockets .
  • Anti-inflammatory screening (COX-2 inhibition via ELISA) .
  • Cytotoxicity profiling (MTT assay on cancer cell lines like HeLa or MCF-7) .

Advanced Questions

Q. How can researchers resolve contradictions in bioactivity data between halogenated analogs (e.g., bromo vs. chloro derivatives)?

  • Answer : Contradictions often arise from:

  • Electrophilicity differences : Bromo’s stronger electron-withdrawing effect may enhance binding to cysteine-rich targets (e.g., kinases) but reduce solubility .
  • Assay variability : Standardize conditions (e.g., ATP concentration in kinase assays) and use isothermal titration calorimetry (ITC) to compare binding thermodynamics .
  • Metabolic stability : Bromo derivatives may exhibit longer half-lives in microsomal assays, skewing IC₅₀ values .

Q. What computational strategies are effective for predicting target interactions and structure-activity relationships (SAR)?

  • Answer :

  • Molecular docking (AutoDock Vina) to map interactions with kinase domains, focusing on the benzylidene moiety’s role in π-π stacking .
  • QSAR models using Hammett constants to correlate substituent electronic effects (e.g., bromo’s σₚ value) with activity .
  • MD simulations (GROMACS) to assess conformational stability in aqueous vs. lipid bilayer environments .

Q. What are the challenges in improving aqueous solubility without compromising target affinity?

  • Answer :

  • Prodrug strategies : Introduce phosphate esters at the ethyl carboxylate group for pH-dependent hydrolysis .
  • Nanoformulation : Use PEGylated liposomes to encapsulate the hydrophobic core while exposing the benzoylamino group for target engagement .
  • Co-crystallization screens with cyclodextrins to enhance dissolution rates .

Q. How can substituent modifications (e.g., replacing bromo with methoxy) systematically alter mechanistic pathways?

  • Answer :

  • Bromo to methoxy : Reduces electrophilicity, potentially shifting activity from kinase inhibition to GPCR modulation (e.g., serotonin receptors) .
  • Fluorobenzyloxy to pyridyloxy : Enhances hydrogen-bonding capacity, improving solubility but requiring re-optimization of reaction conditions (e.g., Pd-catalyzed cross-coupling for nitrogen-containing aromatics) .

Methodological Notes

  • Data Interpretation : Always cross-validate bioactivity results with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Synthetic Reproducibility : Document inert atmosphere protocols (Ar/N₂) for bromo-substituted intermediates to prevent debromination .

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